2-Formylphenyl dimethylcarbamate

Vue d'ensemble

Description

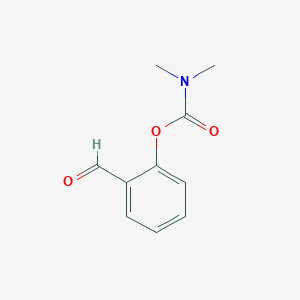

2-Formylphenyl dimethylcarbamate is a chemical compound with the molecular formula C10H11NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a formyl group (CHO) attached to a phenyl ring, which is further bonded to a dimethylcarbamate group (OC(N(CH3)2)O).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl dimethylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound, minimizing the use of hazardous reagents and reducing energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

2-Formylphenyl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to form a carboxylic acid.

Reduction: The formyl group can be reduced to form a hydroxyl group.

Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can react with the dimethylcarbamate group under basic conditions.

Major Products Formed

Oxidation: 2-Formylbenzoic acid.

Reduction: 2-Hydroxyphenyl dimethylcarbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

2-Formylphenyl dimethylcarbamate can be synthesized through several methods, including:

- Zinc Chloride-Catalyzed Reactions:

- Green Synthesis Approaches:

Chemical Properties:

The compound features a formyl group attached to a phenyl ring, which enhances its reactivity. It can participate in various chemical reactions:

- Oxidation: Can form sulfoxides or sulfones.

- Reduction: The formyl group can be converted into an alcohol.

- Substitution Reactions: The dimethylcarbamothioate moiety can be replaced by other nucleophiles.

Scientific Research Applications

1. Organic Synthesis:

this compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows it to undergo various transformations that are valuable for creating complex organic compounds .

2. Pharmaceutical Applications:

The compound has garnered attention for its potential therapeutic properties. It is being investigated for use as:

- Biochemical Probes: Its ability to interact with specific enzymes and proteins makes it useful for studying biochemical pathways and mechanisms.

- Drug Development: There is ongoing research into its pharmacological properties, suggesting potential applications in treating conditions such as cognitive decline and post-traumatic stress disorder (PTSD) through derivatives like rivastigmine .

3. Agricultural Chemistry:

Carbamates are widely recognized for their utility as agrochemicals, including pesticides and herbicides. This compound could potentially be developed into new formulations that enhance crop protection while minimizing environmental impact .

Case Studies

Case Study 1: Synthesis Optimization

In a study conducted by Barve et al., the synthesis of this compound was optimized using microwave-assisted techniques, resulting in high yields and demonstrating the efficacy of modern synthetic approaches in carbamate chemistry .

| Methodology | Yield | Conditions |

|---|---|---|

| Microwave Irradiation | 94% | 80 °C for 10 min |

| Traditional Heating | 76% | 110 °C for several hours |

Case Study 2: Biochemical Interaction

Research published in ACS Publications highlights how derivatives of carbamates, including this compound, interact with biological targets. These interactions are crucial for understanding their potential therapeutic effects and mechanisms of action in drug development .

Mécanisme D'action

The mechanism of action of 2-Formylphenyl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. The formyl group and the dimethylcarbamate moiety play crucial roles in its binding to these targets, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbaryl: Another carbamate compound used as an insecticide.

2-Formylphenyl methylcarbamate: Similar structure but with a methyl group instead of a dimethyl group.

Uniqueness

2-Formylphenyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2-Formylphenyl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to participate in various biochemical interactions, making it a valuable candidate for pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound has been optimized using various catalytic methods. One notable approach involves the oxidative coupling of β-dicarbonyl compounds with N,N'-disubstituted formamides using copper-based catalysts. For instance, a study demonstrated that under optimized conditions (using TBHP as an oxidant and microwave irradiation), the compound could be synthesized in a yield of 94% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.

- Hydrophobic Interactions : The dimethylcarbamate moiety can interact with hydrophobic pockets in proteins, potentially altering their conformation and function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in infection control.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Studies and Research Findings

Various studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains and found significant inhibitory effects, suggesting potential applications in treating bacterial infections.

- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could inhibit enzymes related to cancer metabolism, highlighting its potential as an anticancer agent.

- Pharmacological Screening : In vivo studies demonstrated that the compound exhibited dose-dependent effects on certain biological pathways, suggesting its viability as a therapeutic agent .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2-formylphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUOTCZDTXWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.